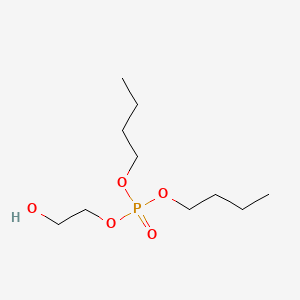
Phosphoric acid, dibutyl 2-hydroxyethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, dibutyl 2-hydroxyethyl ester is an organic compound with the molecular formula C10H23O5P. It is a type of phosphoric acid ester, which is commonly used in various industrial and scientific applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphoric acid, dibutyl 2-hydroxyethyl ester can be synthesized through the esterification of phosphoric acid with 2-hydroxyethyl alcohol and dibutyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including phosphoric acid, 2-hydroxyethyl alcohol, and dibutyl alcohol, are mixed in reactors equipped with temperature and pressure control systems. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation and other separation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, dibutyl 2-hydroxyethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reactant.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phosphoric acid and 2-hydroxyethyl alcohol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Substituted phosphoric acid esters.
Aplicaciones Científicas De Investigación
Phosphoric acid, dibutyl 2-hydroxyethyl ester has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which phosphoric acid, dibutyl 2-hydroxyethyl ester exerts its effects involves its ability to act as a chelating agent, binding to metal ions and facilitating their removal or transformation. The compound’s ester group can undergo hydrolysis, releasing phosphoric acid and alcohols, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Phosphoric acid, dibutyl 2-hydroxyethyl ester can be compared with other similar compounds such as:
Dibutyl phosphate: Similar in structure but lacks the 2-hydroxyethyl group.
Phosphoric acid 2-hydroxyethyl methacrylate ester: Contains a methacrylate group, making it suitable for polymerization reactions.
Triphenyl phosphate: A triester of phosphoric acid with different alkyl groups, used in flame retardants and plasticizers.
The uniqueness of this compound lies in its combination of the dibutyl and 2-hydroxyethyl groups, which confer specific chemical properties and reactivity that are valuable in various applications .
Propiedades
Número CAS |
130525-77-8 |
|---|---|
Fórmula molecular |
C10H23O5P |
Peso molecular |
254.26 g/mol |
Nombre IUPAC |
dibutyl 2-hydroxyethyl phosphate |
InChI |
InChI=1S/C10H23O5P/c1-3-5-8-13-16(12,15-10-7-11)14-9-6-4-2/h11H,3-10H2,1-2H3 |
Clave InChI |
IHYIUHPLGDTUKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(OCCCC)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


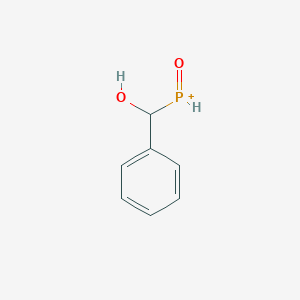
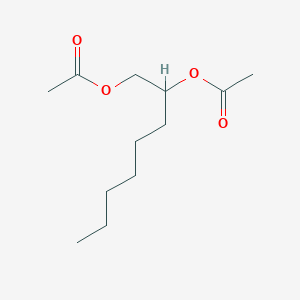


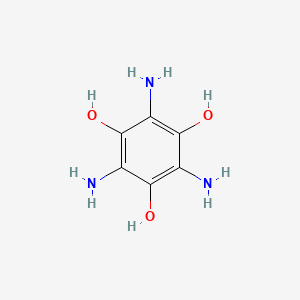
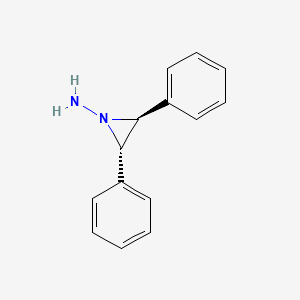
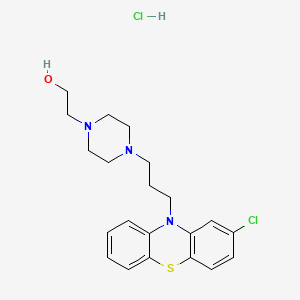
![N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide](/img/structure/B13747269.png)
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)
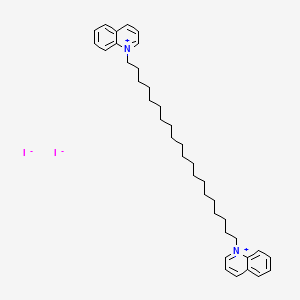
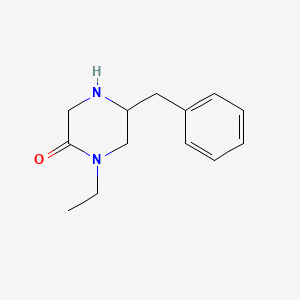
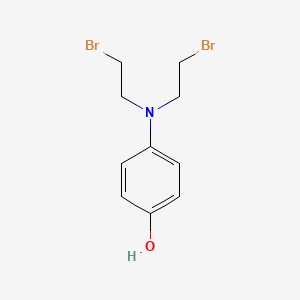
![methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B13747297.png)
